1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde
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Overview
Description
1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a butenyl group and a methyl group, along with an aldehyde functional group
Preparation Methods
The synthesis of 1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with but-3-en-2-yl magnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve the use of catalytic processes to enhance efficiency and scalability. For instance, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired product under milder conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo electrophilic addition reactions, such as hydrohalogenation, to form halogenated derivatives.
Hydrogenation: The double bond in the butenyl group can be hydrogenated to form a saturated alkyl chain using hydrogen gas and a palladium catalyst.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, halogenated compounds, and saturated hydrocarbons.
Scientific Research Applications
1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Molecular pathways involved may include the modulation of enzyme activity, alteration of metabolic pathways, and interaction with cellular receptors. These interactions can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde can be compared with similar compounds such as:
2-Methylcyclopentanone: Lacks the butenyl group and aldehyde functionality, making it less versatile in chemical reactions.
But-3-en-2-yl acetate: Contains an ester group instead of an aldehyde, leading to different reactivity and applications.
2-Methylcyclopentane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Biological Activity
1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring with a but-3-en-2-yl substituent and an aldehyde functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties.
- Molecular Formula : C11H16O
- Molecular Weight : 166.26 g/mol
- Structure : The compound features an aldehyde group, which is known for its electrophilic nature, allowing it to interact with various biological macromolecules.
1. Anti-inflammatory Properties
Preliminary studies suggest that derivatives of this compound may exhibit significant anti-inflammatory effects. These effects are hypothesized to arise from the compound's ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
2. Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties, making it a candidate for further drug discovery efforts. The specific mechanisms of action are still under investigation, but it is believed that the aldehyde group may facilitate interactions with microbial enzymes or receptors, disrupting their function.
The biological activity of this compound may involve:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes or microbial metabolism.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Crotonaldehyde | Butenyl group with aldehyde | Simple structure, widely studied |
Crotyl Alcohol | Alcohol functional group | Potentially less reactive than aldehydes |
Crotonic Acid | Carboxylic acid functional group | More acidic properties |
Crotyl Acrylate | Ester functional group | Used in polymer chemistry |
Study on Anti-inflammatory Activity
A study conducted on the effects of this compound derivatives demonstrated a reduction in inflammation markers in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound led to more significant anti-inflammatory effects.
Antimicrobial Testing
In another study evaluating the antimicrobial efficacy of this compound against various bacterial strains, results showed notable inhibition zones, indicating its potential as an antimicrobial agent. Further research is required to elucidate the exact mechanisms by which this compound exerts its antimicrobial effects.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-but-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-4-9(2)11(8-12)7-5-6-10(11)3/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
OKZDHTOYBVJVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C=O)C(C)C=C |
Origin of Product |
United States |
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